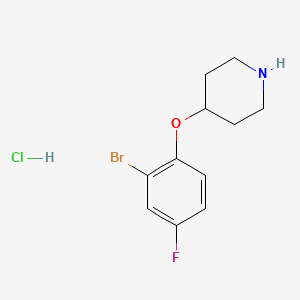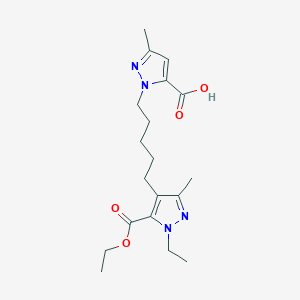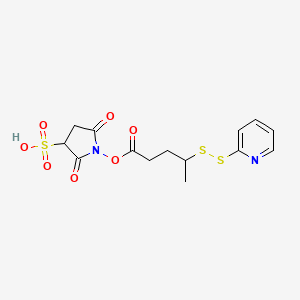
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to act as a linker in antibody-drug conjugates (ADCs) and its potential antibacterial properties .
Preparation Methods
The preparation of 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid typically involves several synthetic routes. One common method includes the sulfonation of polystyrene resin, followed by reactions with concentrated sulfuric and nitric acids. The resulting product is then treated, washed, and dried to obtain the final compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol-containing products.
Substitution: It can participate in substitution reactions where the pyridinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Its ability to form stable conjugates makes it useful in bioconjugation techniques.
Medicine: It is explored for its potential antibacterial properties and as a component in ADCs for targeted drug delivery.
Industry: It is used in water treatment processes to remove impurities and metal ions from solutions.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable disulfide bonds, which can be cleaved under reducing conditions. This property is particularly useful in ADCs, where the compound acts as a linker between the antibody and the drug. The disulfide bond ensures that the drug is released in the target environment, such as the intracellular space of cancer cells .
Comparison with Similar Compounds
Similar compounds include:
1-(4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid: Another ADC linker with similar properties but different structural features.
2,5-dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid: A compound with a shorter carbon chain, affecting its reactivity and stability.
The uniqueness of 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid lies in its specific structure, which provides optimal stability and reactivity for various applications .
Properties
Molecular Formula |
C14H16N2O7S3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C14H16N2O7S3/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22) |
InChI Key |
ORKSBKSSOSUJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



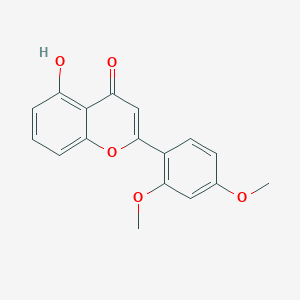
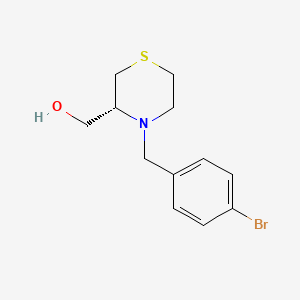
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
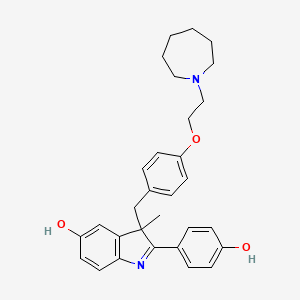
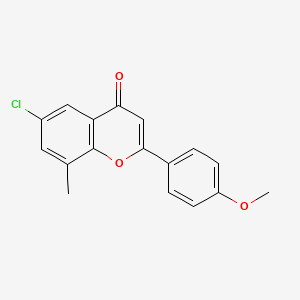
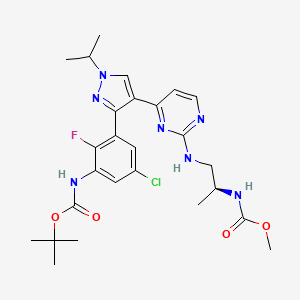
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)

![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
